1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one
Description
1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one is an aryl sulfanyl ketone featuring a propan-2-one backbone substituted with a 2,4-dichlorophenylthio group. This compound is structurally characterized by the presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring, which confer significant electronic and steric effects.
Properties
Molecular Formula |
C9H8Cl2OS |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |
InChI Key |
NFWFYHNIVZXGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one typically involves the reaction of 2,4-dichlorothiophenol with a suitable propanone derivative. One common method is the nucleophilic substitution reaction where 2,4-dichlorothiophenol reacts with 1-chloropropan-2-one under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Electronic Variations
The compound is part of a broader class of 1-(arylsulfanyl)propan-2-ones, where the aryl group varies in substituent type and position. Key analogs include:
- 1-(Phenylsulfanyl)propan-2-one (2a) : Lacks halogen substituents.
- 1-[(4-Methylphenyl)sulfanyl]propan-2-one (2b) : Contains an electron-donating methyl group at the para position.
- 1-[(4-Chlorophenyl)sulfanyl]propan-2-one (2c) : Features a single chlorine at the para position.
- 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one (2d) : Dichloro substitution at 2- and 5-positions.
- 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one (2e) : Para-methoxy group with electron-donating properties .
Key Differences :
- Electron-Withdrawing Effects: The 2,4-dichloro substitution in the target compound enhances electron withdrawal compared to mono-chloro (2c) or non-halogenated analogs (2a, 2b). This influences reactivity in reductions and interactions with biological targets.
Physicochemical Properties
A comparison of key physical properties is summarized below:
Values for analogous compounds (e.g., 2d) suggest trends in carbonyl stretching frequencies and melting points influenced by halogenation patterns .
Reactivity in Biocatalytic Reductions
Studies on yeast strains (e.g., Pichia carsonii WY1) and recombinant alcohol dehydrogenases (ADHs) reveal that substituents on the aryl group significantly impact enantioselectivity and reaction efficiency:
- Electron-Withdrawing Groups: Chlorine substituents (as in 2c, 2d, and the target compound) increase the electrophilicity of the ketone, accelerating bioreduction. For example, 2d achieved 46% yield in reduction to (S)-alcohol using Candida norvegica WY4 .
Biological Activity
1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on antimicrobial, anticancer properties, and its mechanisms of action.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a sulfanyl moiety and a propan-2-one functional group. Its molecular formula is , with a molecular weight of approximately 233.13 g/mol. The presence of chlorine atoms enhances its lipophilicity and may influence its biological activity by affecting how it interacts with biological targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL against resistant strains of Mycobacterium abscessus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | M. abscessus | 0.125 |
| Related compound | Staphylococcus aureus | 0.05 |
| Related compound | Escherichia coli | 0.25 |
Anticancer Activity
The compound has also been explored for its anticancer potential. Research indicates that derivatives of arylsulfanyl propan-2-ones can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways . The dichlorophenyl group may enhance the compound's ability to interact with target proteins involved in cancer progression.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The sulfanyl group is crucial for the reactivity of the compound, allowing it to form covalent bonds with target proteins. Additionally, the electron-withdrawing nature of the chlorine atoms may enhance the compound's binding affinity to these targets.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition properties of this compound. For instance, it has been shown to inhibit certain key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, leading to reduced viability in treated cells .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in vitro:
- In Vitro Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with an MIC value indicating potent action against this pathogen.
- Cytotoxicity Assays : The cytotoxic effects on human cancer cell lines were evaluated, revealing that concentrations above 10 µM could lead to significant cell death while maintaining selectivity towards cancer cells over normal cells.
- Bioreduction Studies : Research involving biocatalysis showed that whole-cell systems could effectively convert related ketones into their corresponding alcohols with high enantiomeric purity, indicating potential applications in synthetic biology .
Q & A
Q. What challenges arise in crystallizing this compound for XRD analysis?
- Low solubility or polymorphism can hinder crystallization. Techniques like slow evaporation from dichloromethane/hexane or diffusion methods in ethanol/water are effective. Temperature-controlled crystallization (-20°C) may improve crystal quality, as reported for related enones .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Variability in MIC values (Minimum Inhibitory Concentration) may stem from differences in assay conditions (e.g., bacterial strain, nutrient media). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Metabolomic profiling can identify compound stability issues during assays .
Q. Why do computational and experimental NMR chemical shifts diverge?
- Solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility in solution are common causes. Use explicit solvent models in DFT calculations and compare with experimental data in the same solvent. Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) can probe conformational exchange .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Ethanol/THF (1:1) | +25% |
| Temperature | 60°C | +15% |
| Base | NaOH (2.0 equiv) | +10% |
| Catalyst | TBAB (0.1 equiv) | +20% |
Q. Table 2: Stability of this compound Under pH Stress
| pH | Degradation Pathway | Half-Life (h) | Major Product |
|---|---|---|---|
| 2 | Sulfanyl group protonation | 48 | Disulfide dimer |
| 7 | Stable | >200 | N/A |
| 12 | Ketone enolization | 24 | 2,4-Dichlorobenzenethiol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
